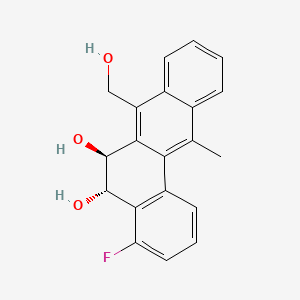
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The starting materials often include substituted benzene and anthracene derivatives. Key steps in the synthesis may involve:
Friedel-Crafts Alkylation: Introduction of the methyl group.
Electrophilic Aromatic Substitution: Introduction of the fluoro group.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of double bonds to single bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of aromatic rings.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully saturated hydrocarbons.
科学的研究の応用
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: As a model compound for studying PAH behavior and reactivity.
Biology: Investigating its effects on biological systems, including potential mutagenic and carcinogenic properties.
Medicine: Exploring its potential as a therapeutic agent or its role in drug metabolism.
Industry: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound without additional functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A four-ring PAH with similar structural features.
Uniqueness
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and hydroxymethyl groups, in particular, may influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
80752-25-6 |
|---|---|
分子式 |
C20H17FO3 |
分子量 |
324.3 g/mol |
IUPAC名 |
(5S,6S)-4-fluoro-7-(hydroxymethyl)-12-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-11-5-2-3-6-12(11)14(9-22)18-16(10)13-7-4-8-15(21)17(13)19(23)20(18)24/h2-8,19-20,22-24H,9H2,1H3/t19-,20-/m0/s1 |
InChIキー |
NQIOTTULCOFJHG-PMACEKPBSA-N |
異性体SMILES |
CC1=C2C3=C([C@@H]([C@H](C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
正規SMILES |
CC1=C2C3=C(C(C(C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


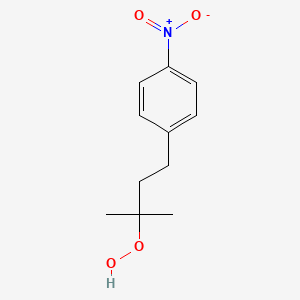
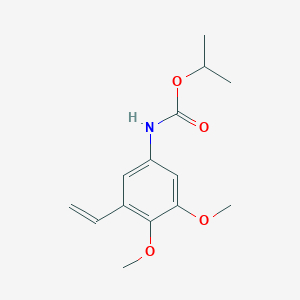
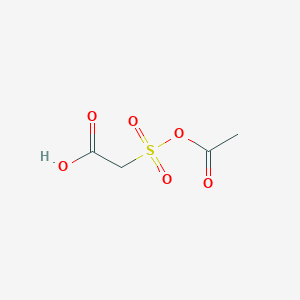
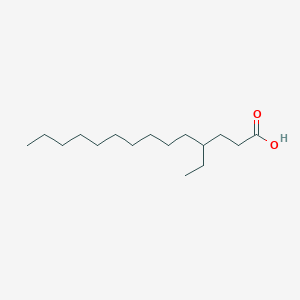
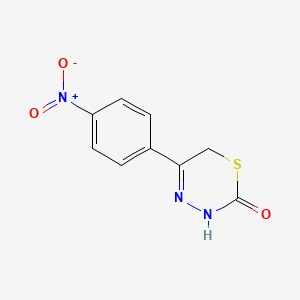
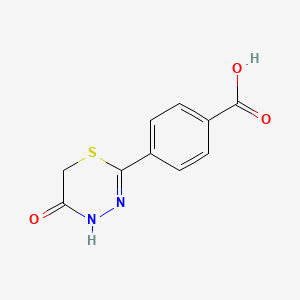
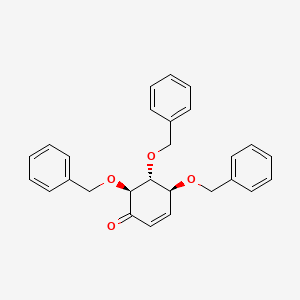
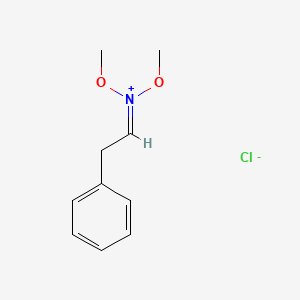

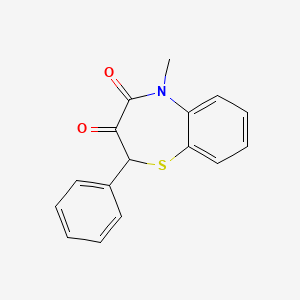
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

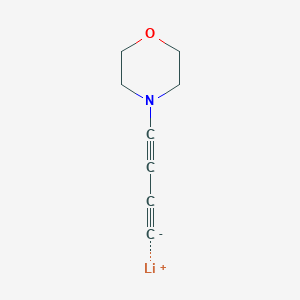
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
